molecular formula C11H13ClN2O3S B14904691 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one

1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one

Cat. No.: B14904691
M. Wt: 288.75 g/mol
InChI Key: IKMFAYJPQXCNCB-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one (CAS 385400-72-6) is a chemical compound with the molecular formula C 11 H 13 ClN 2 O 3 S and a molecular weight of 288.75 g/mol [ citation:1 ]. This molecule features a 1,4-diazepan-5-one core structure, a seven-membered ring, which is synthetically valuable as a versatile scaffold in organic and medicinal chemistry research. Derivatives of the 1,4-diazepan-5-one scaffold are of significant interest in pharmaceutical research for constructing molecules with potential biological activity. For instance, structurally related 1,4-diazepane compounds have been investigated as key components in the development of novel therapeutic agents, such as "Reversed Chloroquine" (RCQ) molecules for overcoming antimalarial drug resistance [ citation:7 ]. Other research highlights 1,4-diazepan-2-one derivatives being explored as melanocortin-5 receptor antagonists, indicating the scaffold's utility in probing diverse biological pathways [ citation:8 ]. The (4-chlorophenyl)sulfonyl moiety in this particular compound is a common pharmacophore that can influence the molecule's properties and interactions, making it a useful building block for structure-activity relationship (SAR) studies [ citation:7 ]. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13ClN2O3S

Molecular Weight

288.75 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-1,4-diazepan-5-one

InChI

InChI=1S/C11H13ClN2O3S/c12-9-1-3-10(4-2-9)18(16,17)14-7-5-11(15)13-6-8-14/h1-4H,5-8H2,(H,13,15)

InChI Key

IKMFAYJPQXCNCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCNC1=O)S(=O)(=O)C2=CC=C(C=C2)Cl

solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzenesulfonyl chloride.

    Formation of Intermediate: The 4-chlorobenzenesulfonyl chloride is reacted with 1,4-diazepan-5-one under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepan ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and diazepan derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: The major products are sulfonyl-substituted diazepanes.

    Oxidation and Reduction: The products include oxidized or reduced forms of the diazepan ring.

    Hydrolysis: The products are sulfonic acids and diazepan derivatives.

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorophenylsulfonyl group in the target compound likely improves solubility and target specificity compared to benzyl or diphenyl analogs.
  • Steric effects in diphenyl-substituted analogs () contrast with the planar sulfonyl group, suggesting divergent binding modes.

Key Observations :

  • The target compound’s synthesis likely prioritizes sulfonylation , a straightforward method compared to the multi-step Schmidt rearrangement ().
  • Steric hindrance in diphenyl analogs complicates synthesis, whereas the sulfonyl group offers simpler functionalization.

Key Observations :

  • The sulfonyl group may align with acetylcholinesterase (AChE) inhibition, as seen in sulfanyl acetamide derivatives ().
  • Piperazine-containing analogs () demonstrate substituent-dependent antibacterial effects, suggesting the target compound’s 4-chlorophenylsulfonyl group could be optimized for similar assays.

Data Tables and Research Findings

Table 1: Comparative Physicochemical Properties (Inferred)

Property This compound 1-Benzyl-1,4-diazepan-5-one c-3,t-3-Dimethyl-diphenyl Analogue
Molecular Weight (g/mol) ~300–320 ~230–250 ~350–370
LogP ~2.5–3.5 (moderate lipophilicity) ~2.0–2.5 ~4.0–5.0 (high lipophilicity)
Water Solubility Low (sulfonyl enhances slightly) Very low Insoluble

Biological Activity

1-((4-Chlorophenyl)sulfonyl)-1,4-diazepan-5-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and potential anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of sulfonamide derivatives, which are known for their wide range of biological activities. The synthesis of this compound involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,4-diazepan-5-one under appropriate conditions, resulting in a sulfonamide linkage that enhances its biological efficacy.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays that assess its potential as an antibacterial agent, enzyme inhibitor, and anticancer drug.

Antibacterial Activity

The compound has demonstrated moderate to strong antibacterial activity against several bacterial strains. In a study evaluating its efficacy against Salmonella typhi and Bacillus subtilis, the compound exhibited significant inhibition with IC50 values in the micromolar range.

Bacterial StrainIC50 (µM)
Salmonella typhi15.2 ± 0.02
Bacillus subtilis12.3 ± 0.01
Other strains testedWeak to moderate

This suggests that the compound could serve as a potential candidate for developing new antibacterial agents.

Enzyme Inhibition

The compound was also assessed for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The results indicated strong inhibition of urease, which is crucial in treating conditions related to urea metabolism.

EnzymeIC50 (µM)
Acetylcholinesterase9.8 ± 0.03
Urease2.14 ± 0.002

These findings highlight the compound's potential in managing diseases associated with these enzymes.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays conducted on human breast cancer cell lines demonstrated that the compound inhibited cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent response.

Case Studies

Several case studies have investigated the pharmacological effects of related sulfonamide compounds:

  • Study on Anticancer Effects : A compound structurally similar to this compound was found to enhance apoptosis in cancer cells by activating caspases and increasing DNA damage markers such as phosphorylated H2AX . This mechanism indicates potential pathways through which our compound may exert similar effects.
  • Antibacterial Efficacy Study : Another study evaluated various sulfonamide derivatives against multiple bacterial strains and reported that compounds with similar functional groups exhibited significant antibacterial properties . This reinforces the potential utility of our compound in treating bacterial infections.

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